PF-3845

Catalog No.
S548735
CAS No.
1196109-52-0
M.F
C24H23F3N4O2
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3845

CAS Number

1196109-52-0

Product Name

PF-3845

IUPAC Name

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide

Molecular Formula

C24H23F3N4O2

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32)

InChI Key

NBOJHRYUGLRASX-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PF 3845, PF-3845, PF3845

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4

Description

The exact mass of the compound N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide is 456.17731 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase, commonly abbreviated as FAAH. This compound is known for its irreversible binding to the FAAH enzyme, specifically targeting the serine residue at position 241 in the active site. The inhibition of FAAH leads to elevated levels of endocannabinoids, particularly anandamide, in both the brain and plasma, which can have significant implications for pain modulation and other physiological processes .

PF-3845 primarily functions through its interaction with the FAAH enzyme. By covalently binding to Ser241, it prevents the breakdown of fatty acid amides, thereby increasing their availability in the body. The compound exhibits high selectivity for FAAH over other serine hydrolases, which has been confirmed through activity-based proteomics . The chemical structure of PF-3845 allows it to effectively inhibit FAAH without significant off-target effects, making it a valuable tool in pharmacological research.

The biological activity of PF-3845 has been extensively studied, particularly in models of inflammatory pain. Research indicates that PF-3845 significantly reduces nociceptive responses in both acute and chronic pain models. Its anti-allodynic effects are mediated through cannabinoid receptor activation, highlighting its role in the endocannabinoid system . In animal studies, PF-3845 has shown promise in reversing tactile allodynia induced by lipopolysaccharide treatment in mice, indicating its potential therapeutic applications in pain management .

The synthesis of PF-3845 involves several key steps that ensure its purity and efficacy as a FAAH inhibitor. While specific synthetic routes may vary, common methods include:

  • Starting Materials: Utilizing readily available precursors that can be modified to introduce functional groups necessary for FAAH inhibition.
  • Reactions: Employing techniques such as coupling reactions and protecting group strategies to construct the desired molecular framework.
  • Purification: Utilizing chromatographic techniques to isolate and purify the final product from by-products and unreacted starting materials.

Detailed synthetic procedures can be found in various chemical literature focusing on drug discovery and development .

PF-3845 has several applications primarily within pharmacological research:

  • Pain Management: Its ability to elevate anandamide levels positions it as a candidate for treating various pain conditions, including neuropathic pain.
  • Neuroscience Research: PF-3845 serves as a valuable tool for studying the endocannabinoid system's role in neurobiology and its implications for mood disorders.
  • Potential Anti-inflammatory Agent: Given its effects on inflammatory pain models, PF-3845 may have applications in treating conditions characterized by inflammation .

Interaction studies involving PF-3845 have focused on its pharmacodynamics and pharmacokinetics. Notably:

  • Cannabinoid Receptors: The compound's efficacy is linked to its interaction with cannabinoid receptors, particularly CB1 receptors, which mediate its analgesic effects.
  • Comparative Studies: Research comparing PF-3845 with other FAAH inhibitors has shown that it possesses a longer duration of action and higher selectivity, making it superior for certain therapeutic applications .

Several compounds exhibit similar mechanisms of action as PF-3845 but differ in selectivity and potency. Here are some notable examples:

Compound NameMechanismSelectivityPotency (Ki)
URB597FAAH InhibitorModerate0.03 μM
OL-135FAAH InhibitorModerate0.05 μM
JZL184Monoacylglycerol lipase inhibitorLow selectivity0.09 μM
SAR629FAAH InhibitorHigh0.02 μM

PF-3845 stands out due to its high selectivity for FAAH over other enzymes and its irreversible binding nature, which leads to prolonged effects compared to reversible inhibitors like URB597 and OL-135 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

456.17731048 g/mol

Monoisotopic Mass

456.17731048 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3PW846TYN

Other CAS

1196109-52-0

Wikipedia

PF-3845

Dates

Modify: 2023-08-15
1: Ramesh D, Ross GR, Schlosburg JE, Owens RA, Abdullah RA, Kinsey SG, Long JZ, Nomura DK, Sim-Selley LJ, Cravatt BF, Akbarali HI, Lichtman AH. Blockade of endocannabinoid hydrolytic enzymes attenuates precipitated opioid withdrawal symptoms in mice. J Pharmacol Exp Ther. 2011 Oct;339(1):173-85. Epub 2011 Jun 30. PubMed PMID: 21719468; PubMed Central PMCID: PMC3186294.
2: Kinsey SG, Nomura DK, O'Neal ST, Long JZ, Mahadevan A, Cravatt BF, Grider JR, Lichtman AH. Inhibition of monoacylglycerol lipase attenuates nonsteroidal anti-inflammatory drug-induced gastric hemorrhages in mice. J Pharmacol Exp Ther. 2011 Sep;338(3):795-802. Epub 2011 Jun 9. PubMed PMID: 21659471; PubMed Central PMCID: PMC3164340.
3: Booker L, Kinsey SG, Abdullah RA, Blankman JL, Long JZ, Ezzili C, Boger DL, Cravatt BF, Lichtman AH. The FAAH Inhibitor PF-3845 Acts in the Nervous System to Reverse Lipopolysaccharide-induced Tactile Allodynia in Mice. Br J Pharmacol. 2011 Apr 20. doi: 10.1111/j.1476-5381.2011.01445.x. [Epub ahead of print] PubMed PMID: 21506952.
4: Kinsey SG, O'Neal ST, Long JZ, Cravatt BF, Lichtman AH. Inhibition of endocannabinoid catabolic enzymes elicits anxiolytic-like effects in the marble burying assay. Pharmacol Biochem Behav. 2011 Mar;98(1):21-7. Epub 2010 Dec 8. PubMed PMID: 21145341; PubMed Central PMCID: PMC3034086.
5: Long JZ, LaCava M, Jin X, Cravatt BF. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase. J Lipid Res. 2011 Feb;52(2):337-44. Epub 2010 Nov 19. PubMed PMID: 21097653; PubMed Central PMCID: PMC3023554.
6: Kinsey SG, Long JZ, Cravatt BF, Lichtman AH. Fatty acid amide hydrolase and monoacylglycerol lipase inhibitors produce anti-allodynic effects in mice through distinct cannabinoid receptor mechanisms. J Pain. 2010 Dec;11(12):1420-8. Epub 2010 Jun 16. PubMed PMID: 20554481; PubMed Central PMCID: PMC2962430.
7: Mileni M, Kamtekar S, Wood DC, Benson TE, Cravatt BF, Stevens RC. Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation. J Mol Biol. 2010 Jul 23;400(4):743-54. Epub 2010 May 21. PubMed PMID: 20493882; PubMed Central PMCID: PMC3014312.
8: Ahn K, Johnson DS, Mileni M, Beidler D, Long JZ, McKinney MK, Weerapana E, Sadagopan N, Liimatta M, Smith SE, Lazerwith S, Stiff C, Kamtekar S, Bhattacharya K, Zhang Y, Swaney S, Van Becelaere K, Stevens RC, Cravatt BF. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009 Apr 24;16(4):411-20. PubMed PMID: 19389627; PubMed Central PMCID: PMC2692831.

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